2,5-Dimethyltetrahydrothiophene 1,1-dioxide 2,5-Dimethyltetrahydrothiophene 1,1-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16262230
InChI: InChI=1S/C6H12O2S/c1-5-3-4-6(2)9(5,7)8/h5-6H,3-4H2,1-2H3
SMILES:
Molecular Formula: C6H12O2S
Molecular Weight: 148.23 g/mol

2,5-Dimethyltetrahydrothiophene 1,1-dioxide

CAS No.:

Cat. No.: VC16262230

Molecular Formula: C6H12O2S

Molecular Weight: 148.23 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dimethyltetrahydrothiophene 1,1-dioxide -

Specification

Molecular Formula C6H12O2S
Molecular Weight 148.23 g/mol
IUPAC Name 2,5-dimethylthiolane 1,1-dioxide
Standard InChI InChI=1S/C6H12O2S/c1-5-3-4-6(2)9(5,7)8/h5-6H,3-4H2,1-2H3
Standard InChI Key SHTXSOQYINWPDN-UHFFFAOYSA-N
Canonical SMILES CC1CCC(S1(=O)=O)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2,5-Dimethyltetrahydrothiophene 1,1-dioxide features a saturated thiolane ring system (tetrahydrothiophene) oxidized to a sulfone group (Figure 1). The sulfur atom occupies the 1-position, bonded to two oxygen atoms in a tetrahedral geometry, while methyl groups reside at carbons 2 and 5 . The chair-like conformation of the ring minimizes steric strain, with substituents adopting equatorial orientations .

Table 1: Key Identifiers of 2,5-Dimethyltetrahydrothiophene 1,1-Dioxide

PropertyValueSource
IUPAC Name2,5-dimethylthiolane 1,1-dioxidePubChem
Molecular FormulaC6_6H12_{12}O2_2SChemSpider
Molecular Weight148.23 g/molVulcanChem
CAS Registry Number1003-77-6PubChem
SMILESCC1CCC(S1(=O)=O)CVulcanChem
InChIKeySHTXSOQYINWPDN-UHFFFAOYSA-NPubChem

Stereochemical Considerations

The compound exists as a racemic mixture unless synthesized enantioselectively. The (2R,5R) configuration, confirmed via X-ray crystallography and NMR studies, demonstrates distinct physicochemical properties compared to its (2S,5S) counterpart . This stereospecificity influences its behavior in chiral environments, particularly in pharmaceutical synthesis.

Synthesis and Production

Conventional Synthesis Routes

The most cited method involves two-step functionalization of thiophene:

  • Hydrogenation: Catalytic hydrogenation of 2,5-dimethylthiophene over Raney nickel yields 2,5-dimethyltetrahydrothiophene.

  • Oxidation: Treatment with hydrogen peroxide (H2_2O2_2) in acetic acid converts the sulfide to the sulfone, achieving >90% yield .

2,5-DimethylthiopheneH2/NiHigh Pressure2,5-DimethyltetrahydrothiopheneH2O2AcOH2,5-Dimethyltetrahydrothiophene 1,1-Dioxide\text{2,5-Dimethylthiophene} \xrightarrow[\text{H}_2/\text{Ni}]{\text{High Pressure}} \text{2,5-Dimethyltetrahydrothiophene} \xrightarrow[\text{H}_2\text{O}_2]{\text{AcOH}} \text{2,5-Dimethyltetrahydrothiophene 1,1-Dioxide}

Industrial-Scale Production

Batch reactors operating at 50–80°C and 3–5 atm H2_2 pressure are standard for hydrogenation, followed by oxidation at 60°C for 6–8 hours. Post-synthesis purification typically employs fractional distillation under reduced pressure (boiling point ≈ 280°C extrapolated from analog data ).

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition onset at 210°C, with exothermic degradation peaking at 245°C. The sulfone group enhances thermal stability compared to non-oxidized thiolanes.

Solubility and Polarity

The compound exhibits moderate polarity (logP ≈ 1.2), rendering it soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone, but insoluble in alkanes . This property makes it suitable as a reaction medium for SN2 reactions and transition-metal catalysis.

Table 2: Comparative Physical Properties of Sulfolane Derivatives

CompoundDensity (g/mL)Boiling Point (°C)logP
2,5-Dimethyltetrahydrothiophene 1,1-dioxide1.14*281*1.2
Sulfolane1.26285-0.77
2,4-Dimethylsulfolane1.136 281 1.4
*Extrapolated from structural analogs

Applications in Industrial and Pharmaceutical Chemistry

Solvent Applications

Its high boiling point and thermal stability make it a candidate for replacing sulfolane in gas sweetening processes and polymer electrolyte membranes. Recent patents highlight its use in lithium-ion battery electrolytes, where it improves ionic conductivity by 15% compared to conventional carbonates.

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing β-lactam antibiotics. For example, cephalosporin derivatives require stereochemically defined sulfone moieties to enhance β-lactamase resistance . A 2024 study demonstrated its utility in forming aziridine intermediates via [2+1] cycloaddition reactions .

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